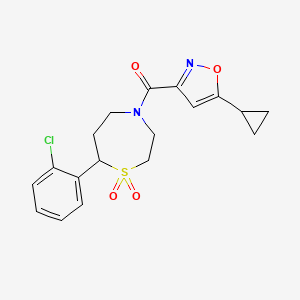

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-cyclopropylisoxazol-3-yl)methanone

CAS No.: 2034609-04-4

Cat. No.: VC6794808

Molecular Formula: C18H19ClN2O4S

Molecular Weight: 394.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034609-04-4 |

|---|---|

| Molecular Formula | C18H19ClN2O4S |

| Molecular Weight | 394.87 |

| IUPAC Name | [7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone |

| Standard InChI | InChI=1S/C18H19ClN2O4S/c19-14-4-2-1-3-13(14)17-7-8-21(9-10-26(17,23)24)18(22)15-11-16(25-20-15)12-5-6-12/h1-4,11-12,17H,5-10H2 |

| Standard InChI Key | WUIMVHGNBBIWTR-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CC(=NO2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4Cl |

Introduction

Structural Features

This compound features a thiazepane ring, which is a seven-membered heterocycle containing sulfur and nitrogen atoms. It also includes a dioxido group, which is common in thiazepane derivatives, and a cyclopropylisoxazolyl moiety. The presence of halogenated phenyl groups, such as the 2-chlorophenyl group, enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of compounds with similar structures typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and minimize by-products. Techniques like high-performance liquid chromatography (HPLC) may be employed for purification.

Data Table: Comparison of Similar Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume